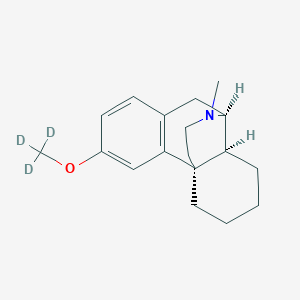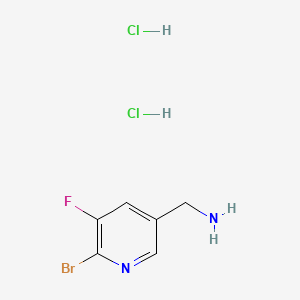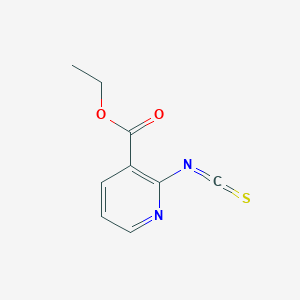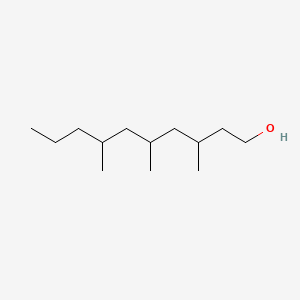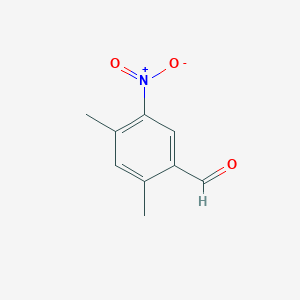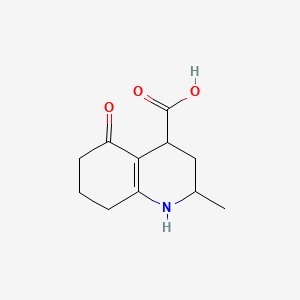
2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is a complex chemical compound that belongs to the class of aminoglycoside antibiotics. This compound is a derivative of Plazomicin, which is known for its potent antibacterial properties. The presence of multiple Boc (tert-butoxycarbonyl) protecting groups in its structure makes it a unique and highly specialized molecule used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves multiple steps, including the protection of amino groups with Boc groups. The general synthetic route includes:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Intermediate Compounds: The protected amino groups are then subjected to various chemical reactions to form intermediate compounds. These reactions may include nucleophilic substitution, reduction, and cyclization.
Final Assembly: The intermediate compounds are then assembled to form the final product, 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin. This step may involve additional protection and deprotection steps to ensure the correct structure is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Purification steps such as chromatography and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc groups provide stability and protect the amino groups from degradation. The compound targets the 30S subunit of the bacterial ribosome, leading to the disruption of protein synthesis and ultimately bacterial cell death.
類似化合物との比較
Similar Compounds
- 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate
- N-(tert-Butoxycarbonyl)ethanolamine
- Boc-protected amino acids
Uniqueness
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is unique due to its multiple Boc-protected amino groups, which provide enhanced stability and specificity in its interactions. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C43H76N6O17 |
|---|---|
分子量 |
949.1 g/mol |
IUPAC名 |
tert-butyl N-[(2R,3R,5R)-2-[(1S,2S,3S,4S,6S)-3-[[(2S)-6-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C43H76N6O17/c1-39(2,3)63-35(54)45-18-17-26(50)32(53)46-24-19-25(48-37(56)65-41(7,8)9)30(61-33-23(16-15-22(20-44)60-33)47-36(55)64-40(4,5)6)27(51)29(24)62-34-28(52)31(43(13,58)21-59-34)49(14)38(57)66-42(10,11)12/h15,23-31,33-34,50-52,58H,16-21,44H2,1-14H3,(H,45,54)(H,46,53)(H,47,55)(H,48,56)/t23?,24-,25-,26+,27+,28+,29-,30-,31?,33+,34+,43-/m0/s1 |
InChIキー |
VBDOWGGYGXGLBC-QOFCYWHHSA-N |
異性体SMILES |
C[C@@]1(CO[C@@H]([C@@H](C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O |
正規SMILES |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
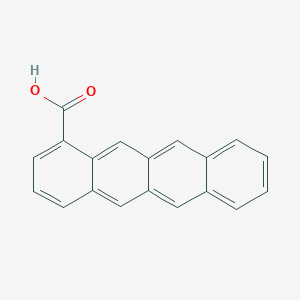

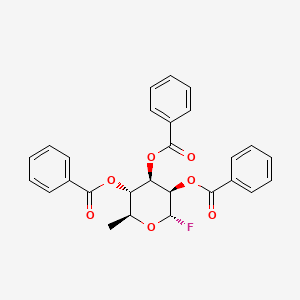
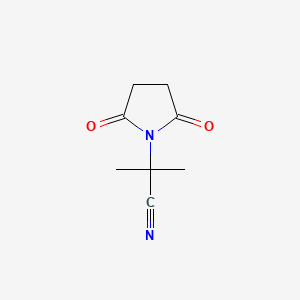
![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)
